![molecular formula C30H66N2O6SSi4 B13422860 (2S,4R)-1-methyl-N-[(1S,2R)-1-[(2R,3S,4S,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]-2-trimethylsilyloxypropyl]-4-propylpyrrolidine-2-carboxamide CAS No. 25405-72-5](/img/structure/B13422860.png)
(2S,4R)-1-methyl-N-[(1S,2R)-1-[(2R,3S,4S,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]-2-trimethylsilyloxypropyl]-4-propylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2S,4R)-1-methyl-N-[(1S,2R)-1-[(2R,3S,4S,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]-2-trimethylsilyloxypropyl]-4-propylpyrrolidine-2-carboxamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple chiral centers and functional groups, making it an interesting subject for synthetic and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the methylsulfanyl group, and the attachment of the trimethylsilyloxy groups. Each step would require specific reagents and conditions, such as:
Formation of the pyrrolidine ring: This could be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the methylsulfanyl group: This step might involve the use of a methylsulfanyl donor, such as methylthiol or a methylsulfanyl halide, under suitable conditions.
Attachment of the trimethylsilyloxy groups: This could be done using trimethylsilyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be used as a probe to study enzyme-substrate interactions, particularly those involving methylsulfanyl and trimethylsilyloxy groups.
Medicine
The compound could have potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological pathways. Its structural complexity might allow it to interact with multiple targets.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique functional groups.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4R)-1-methyl-N-[(1S,2R)-1-[(2R,3S,4S,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]-2-trimethylsilyloxypropyl]-4-propylpyrrolidine-2-carboxamide: This compound is unique due to its specific arrangement of functional groups and chiral centers.
Uniqueness
The uniqueness of this compound lies in its combination of methylsulfanyl, trimethylsilyloxy, and pyrrolidine moieties, which are not commonly found together in a single molecule. This structural complexity provides it with distinct chemical and biological properties.
Propriétés
Numéro CAS |
25405-72-5 |
|---|---|
Formule moléculaire |
C30H66N2O6SSi4 |
Poids moléculaire |
695.3 g/mol |
Nom IUPAC |
(2S,4R)-1-methyl-N-[(1S,2R)-1-[(2R,3S,4S,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]-2-trimethylsilyloxypropyl]-4-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C30H66N2O6SSi4/c1-17-18-22-19-23(32(3)20-22)29(33)31-24(21(2)35-40(5,6)7)25-26(36-41(8,9)10)27(37-42(11,12)13)28(30(34-25)39-4)38-43(14,15)16/h21-28,30H,17-20H2,1-16H3,(H,31,33)/t21-,22-,23+,24-,25-,26+,27+,28-,30-/m1/s1 |
Clé InChI |
OXBGDEZMRZAZQA-OSOLKRESSA-N |
SMILES isomérique |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)[C@@H](C)O[Si](C)(C)C |
SMILES canonique |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)C(C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



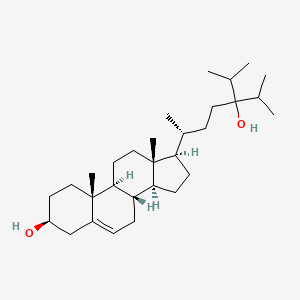
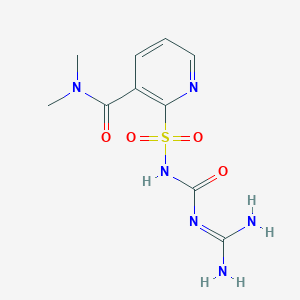
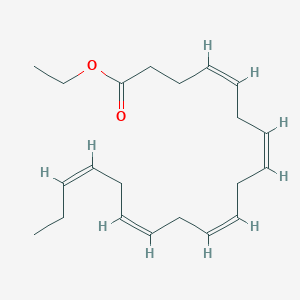
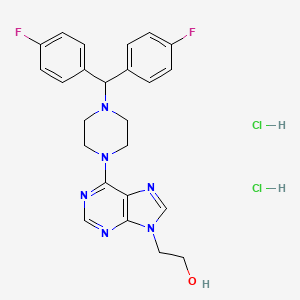
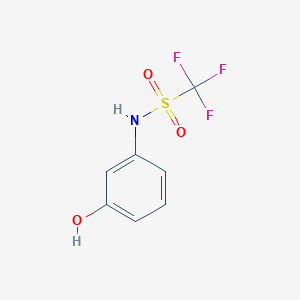

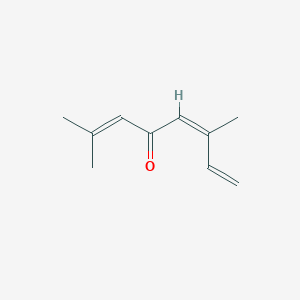

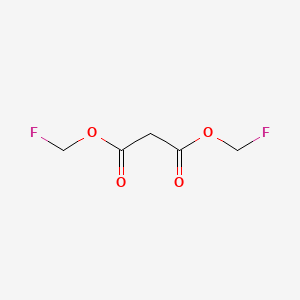
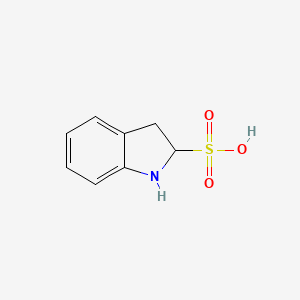
![[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone](/img/structure/B13422850.png)
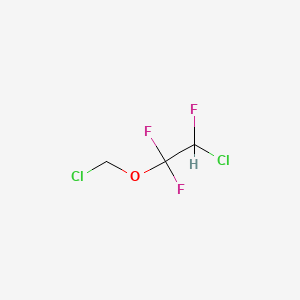
![N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-3-hydroxy-2-methylpentanamide](/img/structure/B13422859.png)
